N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide
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Overview
Description
N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide is a chemical compound with a unique structure that includes a cyanomethyl group, a hydroxy group, and a carboxamide group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide typically involves the reaction of 3-hydroxycyclohexane-1-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: 3-Ketocyclohexane-1-carboxamide.
Reduction: N-(Cyanomethyl)-3-aminocyclohexane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanomethyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2-hydroxycyclohexane-1-carboxamide
- N-(Cyanomethyl)-4-hydroxycyclohexane-1-carboxamide
- N-(Cyanomethyl)-3-hydroxycyclopentane-1-carboxamide
Uniqueness
N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide is unique due to the specific positioning of its functional groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the 3-hydroxy group allows for specific hydrogen bonding interactions that are not possible with the 2- or 4-hydroxy derivatives .
Properties
IUPAC Name |
N-(cyanomethyl)-3-hydroxycyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-4-5-11-9(13)7-2-1-3-8(12)6-7/h7-8,12H,1-3,5-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWJYQZFFIOKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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